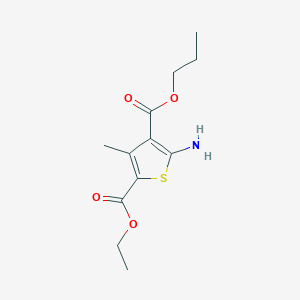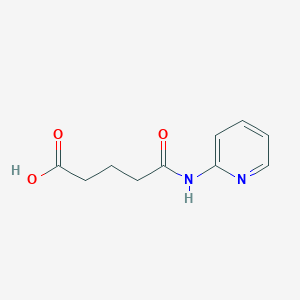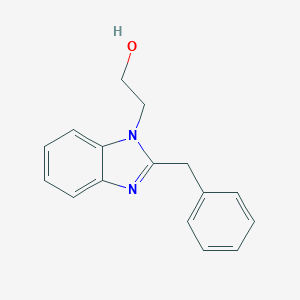
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound belongs to the thiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of ethyl acetoacetate, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction is carried out in ethanol at elevated temperatures, followed by recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with unique properties
作用机制
The mechanism of action of 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial and fungal growth .
相似化合物的比较
Similar Compounds
4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but with a phenethyl group instead of a propyl group.
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate: Contains a methoxyethyl group instead of a propyl group.
Uniqueness
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group provides different steric and electronic effects compared to similar compounds, potentially leading to unique reactivity and applications .
属性
IUPAC Name |
2-O-ethyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-6-17-11(14)8-7(3)9(18-10(8)13)12(15)16-5-2/h4-6,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZILRZRLFFIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B510025.png)
![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)
![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B510100.png)
![4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B510101.png)
